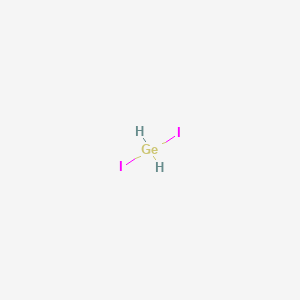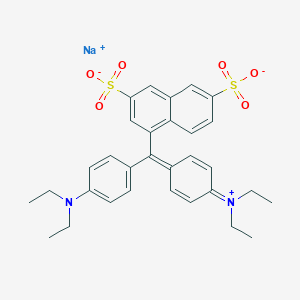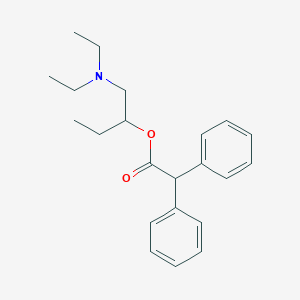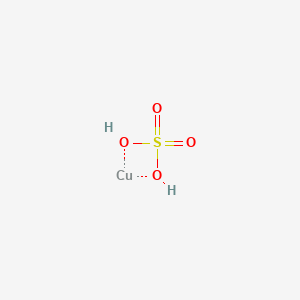
Yoduro de germanio(II)
Descripción general
Descripción
Germanium(II) iodide is an inorganic compound with the chemical formula GeI₂. It is an orange-yellow crystalline solid that decomposes upon melting. This compound has a specific density of 5.37 g/cm³ and can be sublimed at 240°C in a vacuum . Germanium(II) iodide is known for its unique properties and applications in various scientific fields.
Aplicaciones Científicas De Investigación
Germanium(II) iodide has several applications in scientific research:
Electronics Industry: It is used to produce germanium layers epitaxially through disproportionation reactions.
Synthesis of Germanium Nanomaterials: It serves as a precursor for synthesizing germanium nanomaterials used in electrochemical energy storage applications.
Preparation of Allylgermanes: Germanium(II) iodide is used in the preparation of allylgermanes by reacting with allylstannanes.
Mecanismo De Acción
Target of Action
Germanium(II) iodide primarily targets chemical reactions involving germanium and iodine. It can react with various substances, including acetylene and carbene , forming stable compounds.
Mode of Action
Germanium(II) iodide interacts with its targets through chemical reactions . For instance, it reacts with acetylene at 140 °C to form an analogue of cyclohexa-1,4-diene, where the methylene groups (CH2) are replaced with diiodogermylene groups (GeI2) .
Biochemical Pathways
The biochemical pathways of Germanium(II) iodide are primarily related to its formation and decomposition . It can be produced by reducing germanium(IV) iodide with aqueous hypophosphorous acid in the presence of hydroiodic acid . It can also be formed by the reaction of germanium monosulfide or germanium monoxide and hydrogen iodide .
Pharmacokinetics
As an inorganic compound, Germanium(II) iodide’s ADME properties are different from those of drugs. It is an orange-yellow crystalline solid which decomposes on melting . Its specific density is 5.37 and it can be sublimed at 240 °C in a vacuum . It is insoluble in hydrocarbons and slightly soluble in chloroform and carbon tetrachloride .
Result of Action
The result of Germanium(II) iodide’s action is the formation of new compounds. For example, it can react with carbene to form stable compounds . It is also used in the electronics industry to produce germanium layers epitaxially through disproportionation reactions .
Action Environment
The action of Germanium(II) iodide is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, it reacts with acetylene at 140 °C . It slowly hydrolyzes into germanium(II) hydroxide in the presence of moisture .
Métodos De Preparación
Germanium(II) iodide can be synthesized through several methods:
Reduction of Germanium(IV) Iodide: This method involves reducing germanium(IV) iodide with aqueous hypophosphorous acid in the presence of hydroiodic acid. [ \text{GeI}_4 + \text{H}_2\text{O} + \text{H}_3\text{PO}_2 \rightarrow \text{GeI}_2 + \text{H}_3\text{PO}_3 + 2 \text{HI} ]
Reaction with Hydrogen Iodide: Germanium(II) iodide can also be formed by reacting germanium monosulfide or germanium monoxide with hydrogen iodide. [ \text{GeO} + 2 \text{HI} \rightarrow \text{GeI}_2 + \text{H}_2\text{O} ] [ \text{GeS} + 2 \text{HI} \rightarrow \text{GeI}_2 + \text{H}_2\text{S} ]
Direct Reaction of Germanium and Iodine: Another method involves the direct reaction of germanium and iodine at 200-400°C. [ \text{Ge} + \text{I}_2 \rightarrow \text{GeI}_2 ]
Análisis De Reacciones Químicas
Germanium(II) iodide undergoes various types of chemical reactions:
Oxidation: It can be oxidized by a solution of potassium iodide in hydrochloric acid to form germanium(IV) iodide.
Reaction with Acetylene: At 140°C, germanium(II) iodide reacts with acetylene to form an analogue of cyclohexa-1,4-diene, where the methylene groups are replaced with diiodogermylene groups.
Formation of Stable Compounds with Carbenes: Germanium(II) iodide reacts with carbenes to form stable ionic adducts.
Comparación Con Compuestos Similares
Germanium(II) iodide can be compared with other germanium halides:
Germanium(IV) Iodide (GeI₄): This compound is an orange-red crystalline solid with a melting point of 144°C and a boiling point of 440°C.
Germanium(II) Fluoride (GeF₂): Another similar compound, germanium(II) fluoride, has different chemical properties and applications compared to germanium(II) iodide.
Germanium(II) Chloride (GeCl₂): This compound is used in different chemical reactions and has distinct properties compared to germanium(II) iodide.
Propiedades
InChI |
InChI=1S/GeI2/c2-1-3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGYEMVJHPEPGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ge](I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GeI2 | |
| Record name | germanium(II) iodide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Germanium(II)_iodide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50929131 | |
| Record name | Germanium iodide (GeI2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50929131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13573-08-5 | |
| Record name | Germanium iodide (GeI2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13573-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Germanium iodide (GeI2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Germanium iodide (GeI2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50929131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Germanium diiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.620 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Amino-5-[(7-oxo-7H-benz[de]anthracen-3-yl)amino]anthraquinone](/img/structure/B84259.png)

![Sodium (R)-[(3-methoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate](/img/structure/B84261.png)





![Disodium 1-[2-(carboxymethoxy)ethyl]-1-(carboxymethyl)-4,5-dihydro-2-undecyl-1H-imidazolium hydroxide](/img/structure/B84274.png)



